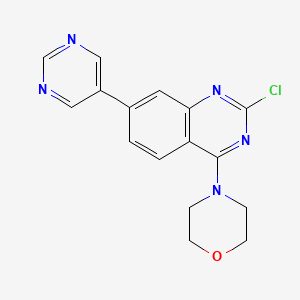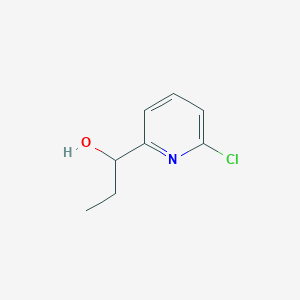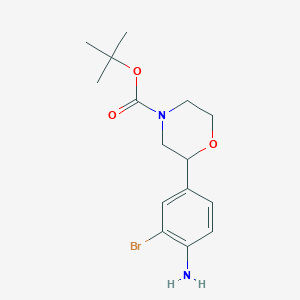
8-fluoro-N-(2-thiophen-2-ylethyl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
8-fluoro-N-(2-thiophen-2-ylethyl)quinolin-4-amine is a synthetic organic compound with the molecular formula C15H13FN2S. It is characterized by the presence of a quinoline ring substituted with a fluorine atom at the 8th position and an amine group at the 4th position, which is further linked to a thienyl-ethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-N-(2-thiophen-2-ylethyl)quinolin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The general steps include:
Formation of the Aryl Halide: The quinoline derivative is halogenated at the 8th position to introduce the fluorine atom.
Coupling Reaction: The halogenated quinoline is then coupled with a thienyl-ethyl boronic acid under Suzuki–Miyaura conditions, using a palladium catalyst and a base in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely scale up the Suzuki–Miyaura coupling reaction, optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions
8-fluoro-N-(2-thiophen-2-ylethyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to modify the quinoline ring or the thienyl-ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring or the thienyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and bases are typically employed.
Major Products Formed
科学的研究の応用
8-fluoro-N-(2-thiophen-2-ylethyl)quinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents
作用機序
The mechanism of action of 8-fluoro-N-(2-thiophen-2-ylethyl)quinolin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The thienyl-ethyl group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate biological pathways, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
4-Quinolinamine: Lacks the fluorine and thienyl-ethyl substitutions, resulting in different biological activity and chemical properties.
8-Fluoroquinoline: Contains the fluorine substitution but lacks the amine and thienyl-ethyl groups.
N-(2-(2-Thienyl)ethyl)quinolinamine: Similar structure but without the fluorine atom.
Uniqueness
8-fluoro-N-(2-thiophen-2-ylethyl)quinolin-4-amine is unique due to the combination of the fluorine atom, amine group, and thienyl-ethyl substitution. This unique structure imparts distinct electronic properties and biological activity, making it a valuable compound for various applications .
特性
CAS番号 |
124533-68-2 |
|---|---|
分子式 |
C15H13FN2S |
分子量 |
272.3 g/mol |
IUPAC名 |
8-fluoro-N-(2-thiophen-2-ylethyl)quinolin-4-amine |
InChI |
InChI=1S/C15H13FN2S/c16-13-5-1-4-12-14(7-9-18-15(12)13)17-8-6-11-3-2-10-19-11/h1-5,7,9-10H,6,8H2,(H,17,18) |
InChIキー |
ICVDYFIRSNABJZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2C(=C1)F)NCCC3=CC=CS3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-methylthieno[3,2-c]pyridine-2-carboxylate](/img/structure/B8724449.png)


![1,3-dihydro-5-methyl2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B8724482.png)
![1-[4-(Benzyloxy)phenyl]-2-chloroethan-1-one](/img/structure/B8724485.png)

![1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-6-carboxylic acid](/img/structure/B8724499.png)






